molecular formula C11H17N B1268059 4-tert-butyl-N-methylaniline CAS No. 5279-59-4

4-tert-butyl-N-methylaniline

Cat. No. B1268059
CAS RN: 5279-59-4
M. Wt: 163.26 g/mol
InChI Key: VPSMEEGFQMCUTH-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-methylaniline (4-TBM) is an organic compound used in the synthesis of other compounds, as well as in scientific research applications. 4-TBM is derived from aniline and is an aromatic amine. It is a colorless, water-soluble liquid which is highly flammable and has a strong odor. 4-TBM has a wide range of applications in the synthesis of other compounds, as well as in scientific research.

Scientific Research Applications

1. Organic Synthesis and Ligand Application

4-tert-butyl-N-methylaniline has been utilized in various organic syntheses, particularly in the context of asymmetric allylic alkylation. This compound demonstrates axial chirality, making it a valuable ligand in palladium-catalyzed reactions. In a study by Mino et al. (2015), the ability of chiral amines derived from this compound to act as ligands in palladium-catalyzed asymmetric allylic alkylation was demonstrated, achieving up to 95% enantiomeric excess (Mino et al., 2015).

2. Nitrosation Reactions

The compound is involved in nitrosation reactions. For example, Hoefnagel and Wepster (1989) explored the para-nitrosation of primary and secondary amines, including this compound, in aqueous solution. This study contributes to the understanding of the electronic spectra and structural properties of nitroso derivatives in various solvents (Hoefnagel & Wepster, 1989).

3. Catalysis and Chemical Reactions

This compound plays a role in catalytic processes and chemical reactions. For instance, Satheesh et al. (2018) developed a cobalt(II)-catalyzed stereospecific coupling of N-methylanilines with styrene oxides, using tert-butyl hydroperoxide as an oxidant. This methodology allows the reaction of optically active epoxides with high optical purity (Satheesh et al., 2018).

4. Spectrophotometric Analysis

The compound has also been used in spectrophotometric analysis. Valgimigli et al. (2000) investigated the formation of a blue adduct between 4-tert-butyl-1,2-benzoquinone and 4-amino-N,N-diethylaniline, demonstrating its utility in detecting and determining quinone in the presence of biological compounds (Valgimigli et al., 2000).

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Relevant Papers The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . This research shows that tagging proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility .

Biochemical Analysis

Biochemical Properties

4-tert-butyl-N-methylaniline plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions can vary, but they often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the generation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further participate in other biochemical reactions, affecting metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with specific proteins. For example, it may bind to cytoplasmic proteins or be transported into the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Alternatively, it can be transported to the mitochondria, affecting cellular respiration and energy production .

properties

IUPAC Name

4-tert-butyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSMEEGFQMCUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334632
Record name 4-tert-butyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5279-59-4
Record name 4-tert-butyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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